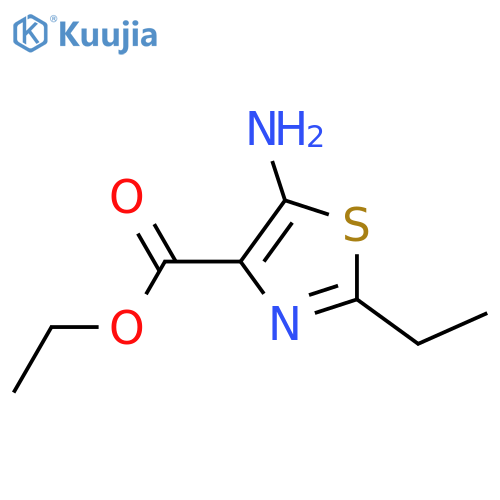

Cas no 942625-78-7 (ethyl 5-amino-2-ethylthiazole-4-carboxylate)

942625-78-7 structure

商品名:ethyl 5-amino-2-ethylthiazole-4-carboxylate

CAS番号:942625-78-7

MF:C8H12N2O2S

メガワット:200.258080482483

CID:5229597

ethyl 5-amino-2-ethylthiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-amino-2-ethylthiazole-4-carboxylate

- ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

-

- インチ: 1S/C8H12N2O2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4,9H2,1-2H3

- InChIKey: QHLZYAIVDXLQRL-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=C(C(OCC)=O)N=C1CC

ethyl 5-amino-2-ethylthiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090280-1g |

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 1g |

¥3716.0 | 2024-04-17 | |

| Enamine | EN300-717293-1.0g |

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Ambeed | A1124967-1g |

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 1g |

$514.0 | 2024-08-02 | |

| Aaron | AR01C8CQ-1g |

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 1g |

$1047.00 | 2025-02-14 | |

| Aaron | AR01C8CQ-50mg |

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 50mg |

$265.00 | 2025-02-14 | |

| 1PlusChem | 1P01C84E-2.5g |

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 2.5g |

$1859.00 | 2024-04-19 | |

| Aaron | AR01C8CQ-10g |

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 10g |

$4413.00 | 2023-12-15 | |

| 1PlusChem | 1P01C84E-500mg |

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 500mg |

$778.00 | 2024-04-19 | |

| 1PlusChem | 1P01C84E-1g |

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

942625-78-7 | 95% | 1g |

$981.00 | 2024-04-19 | |

| Chemenu | CM542241-1g |

Ethyl 5-amino-2-ethylthiazole-4-carboxylate |

942625-78-7 | 95%+ | 1g |

$572 | 2024-07-19 |

ethyl 5-amino-2-ethylthiazole-4-carboxylate 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

942625-78-7 (ethyl 5-amino-2-ethylthiazole-4-carboxylate) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942625-78-7)ethyl 5-amino-2-ethylthiazole-4-carboxylate

清らかである:99%

はかる:1g

価格 ($):463.0